2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide typically involves multi-step processes. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromenone Core: : This step involves the cyclization of appropriate precursors to form the benzo[c]chromenone scaffold.
Chlorination: : The resulting benzo[c]chromenone is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
On an industrial scale, the production methods are optimized for efficiency and yield. Large-scale synthesis might use continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: : Reduction reactions can convert the ketone group into alcohol.
Substitution: : The chlorine atom in the compound makes it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvents like dimethyl sulfoxide (DMSO) and catalysts like triethylamine).
Major Products
Oxidation: : Produces oxo derivatives with enhanced reactivity.
Reduction: : Forms alcohol derivatives.
Substitution: : Generates a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as building blocks for the synthesis of more complex molecules.
Catalysis: : Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes involved in biological pathways.
Medicine
Drug Development: : Potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is closely linked to its chemical structure:
Molecular Targets: : It can interact with various molecular targets such as enzymes and receptors.
Pathways Involved: : It affects specific biochemical pathways by inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-diethylacetamide
2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]-N,N-dimethylacetamide
Uniqueness
What sets 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications that similar compounds might not be suitable for.
Properties
IUPAC Name |
2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-19(2)16(20)9-22-15-8-14-12(7-13(15)18)10-5-3-4-6-11(10)17(21)23-14/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIDAEATDCPNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.